(5-Chloro-6-fluoropyridin-3-YL)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-6-fluoropyridin-3-YL)boronic acid is a boronic acid derivative with the molecular formula C5H4BClFNO2 and a molecular weight of 175.35 g/mol . This compound is characterized by the presence of both chlorine and fluorine substituents on a pyridine ring, which is further functionalized with a boronic acid group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key biochemical pathway affected by (5-Chloro-6-fluoropyridin-3-YL)boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . .
Pharmacokinetics
and is stable under recommended storage conditions .
Result of Action
The molecular and cellular effects of this compound’s action are primarily the formation of new carbon-carbon bonds, leading to the synthesis of diverse pyridine libraries. This can result in the creation of a variety of biologically active molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known that the compound is stable under recommended storage conditions . . Therefore, it should be handled with appropriate personal protective equipment, and any spills should be cleaned up promptly to prevent environmental contamination.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-fluoropyridin-3-YL)boronic acid typically involves the halogenation of pyridine derivatives followed by borylation. One common method is the direct borylation of 5-chloro-6-fluoropyridine using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-6-fluoropyridin-3-YL)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).
Major Products
The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(5-Chloro-6-fluoropyridin-3-YL)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of molecular probes and imaging agents for biological studies.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(5-Chloro-6-fluoropyridin-3-YL)boronic acid is unique due to the presence of both chlorine and fluorine substituents on the pyridine ring, which can influence its reactivity and selectivity in cross-coupling reactions. This dual substitution pattern can provide distinct electronic and steric effects, making it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
(5-chloro-6-fluoropyridin-3-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BClFNO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2,10-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFMQBOVWLWZQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)F)Cl)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745353 |
Source
|
Record name | (5-Chloro-6-fluoropyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1366482-32-7 |
Source
|
Record name | (5-Chloro-6-fluoropyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.